![molecular formula C8H14ClN5O2 B6344773 [5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride CAS No. 1211481-41-2](/img/structure/B6344773.png)
[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride
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Overview
Description
5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride (PTAH) is a small organic molecule that has been studied extensively in the past few years in the fields of synthetic organic chemistry, biochemistry, and pharmacology. PTAH is a versatile building block for creating new molecules and has been used in a wide range of applications, from drug discovery to nanotechnology.
Scientific Research Applications
Cardiovascular Research
The pyrrolidine ring in this compound contributes to its potential cardiovascular applications. Researchers have explored its effects on blood pressure regulation, vasodilation, and platelet aggregation inhibition. By modulating specific receptors or enzymes, it may offer therapeutic benefits in managing hypertension, thrombosis, and related cardiovascular conditions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
For instance, a compound with a similar indole structure showed antiviral activity against the hepatitis C virus (HCV) in Huh-7.5 cells .
properties
IUPAC Name |
2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c14-8(15)6-13-7(9-10-11-13)5-12-3-1-2-4-12;/h1-6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBQCIWGXNKAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NN=NN2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride |
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